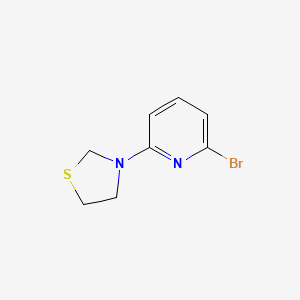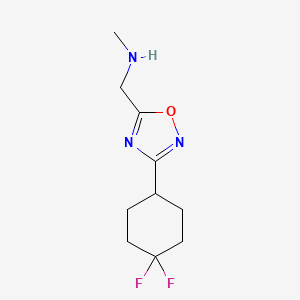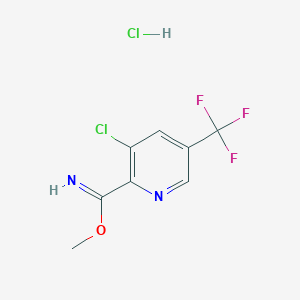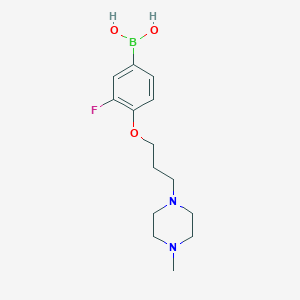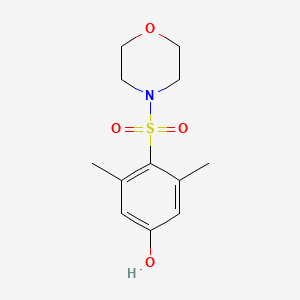
3,5-Dimethyl-4-(morpholinosulfonyl)phenol
説明
科学的研究の応用
Pharmaceutical Development and Biodegradation Studies
Neurokinin-1 Receptor Antagonist : A compound with a related structure demonstrated potential as a high affinity, orally active antagonist with implications in treating emesis and depression. It features a water solubility of >100 mg/mL, indicating its suitability for both intravenous and oral administration (Harrison et al., 2001).
Biodegradation of Phenolic Mixtures : A study on the biodegradation of substituted phenols, including compounds with structural similarities to 3,5-Dimethyl-4-(morpholinosulfonyl)phenol, focused on their presence in industrial effluents and their toxicity to humans and aquatic life. The research highlights the environmental impact and degradation kinetics of such compounds (Tomei & Annesini, 2008).
Protein Measurement : The use of the Folin phenol reagent for protein measurement, a method that could potentially involve phenolic compounds like this compound in its analytical procedures, illustrates the chemical's relevance in biochemical assays (Lowry et al., 1951).
Environmental and Chemical Synthesis
Degradation of Nonylphenol Isomers : Research on the degradation of nonylphenol isomers by Sphingomonas TTNP3 includes studies on compounds with molecular structures related to this compound, indicating the environmental relevance of understanding the degradation pathways of phenolic compounds (Corvini et al., 2004).
Oxidation Reactivity Studies : The investigation into oxorhenium(V) complexes with phenolate-oxazoline ligands, which could include phenolic compounds as ligands, explores the influence of isomeric forms on O-atom-transfer reactivity. Such studies contribute to the understanding of catalytic processes and oxidation mechanisms (Schachner et al., 2014).
Safety and Hazards
生化学分析
Biochemical Properties
3,5-Dimethyl-4-(morpholinosulfonyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress response, thereby influencing the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression . The compound’s ability to inhibit enzymes is particularly noteworthy, as it can lead to significant changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and potential cytotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to altered levels of glycolytic intermediates and changes in metabolic flux . The compound’s impact on metabolic pathways can result in significant changes in cellular energy production and overall metabolic state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and potency, as its accumulation in certain tissues or organelles may enhance or diminish its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may enhance its impact on cellular metabolism and oxidative stress response.
特性
IUPAC Name |
3,5-dimethyl-4-morpholin-4-ylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-7-11(14)8-10(2)12(9)18(15,16)13-3-5-17-6-4-13/h7-8,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCCZYSGFEDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCOCC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



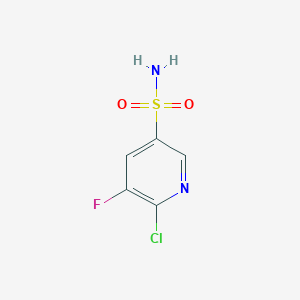
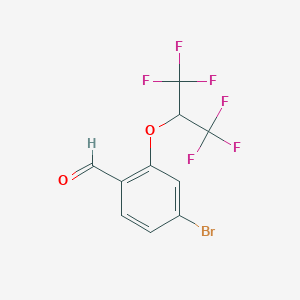



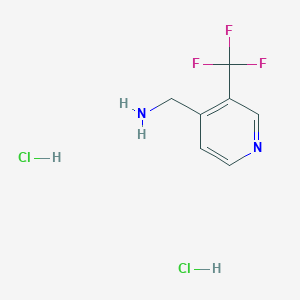
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

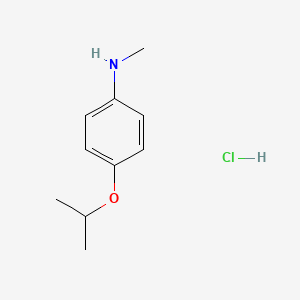
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
